Pim-1 Kinase Binding Site Engagement: 3-Methyl-[3,4-c] Scaffold Versus Des-Methyl Analog in Co-Crystal Structures
The 3-methyl substituent on the pyrazolo[3,4-c]pyridine scaffold provides a critical hydrophobic contact in the Pim-1 ATP-binding pocket that is absent in the des-methyl analog (1H-pyrazolo[3,4-c]pyridine, CAS 271-47-6). In the co-crystal structure of Pim-1 with compound Cpd4 (3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine) at 2.45 Å resolution (PDB: 5DHJ), the 3-methyl group occupies a well-defined hydrophobic sub-pocket formed by residues Leu44, Val52, and Ile104, contributing to the picomolar biochemical potency observed for this series against all three Pim isoforms [1]. Fragment screening of the analogous core identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a viable pan-Pim inhibitor core, but optimization required appendage of the 3-methyl (or larger) substituent to achieve sub-nanomolar potency—confirming that the 3-methyl decoration, which is pre-installed in CAS 1501435-10-4, is a functionally essential structural feature for Pim-targeted programs [2].
| Evidence Dimension | Hydrophobic pocket occupancy in Pim-1 ATP-binding site; contribution to biochemical potency |
|---|---|
| Target Compound Data | 3-methyl group present on scaffold; enables key hydrophobic contacts with Leu44, Val52, Ile104 in Pim-1 (PDB: 5DHJ) [1] |
| Comparator Or Baseline | 1H-pyrazolo[3,4-c]pyridine (6-azaindazole, des-methyl analog): lacks the C3 methyl group; identified as fragment hit but requires further substitution for high potency [2] |
| Quantified Difference | The 3-methyl-substituted series achieved picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3), whereas the unsubstituted fragment core alone does not achieve this potency level [1] [2] |
| Conditions | Pim-1 co-crystal structure (PDB: 5DHJ, 2.45 Å); fragment-based screening and structure-based drug design; biochemical potency assays against Pim-1, Pim-2, Pim-3 |
Why This Matters
Procurement of the pre-installed 3-methyl-5-carboxylic acid scaffold (CAS 1501435-10-4) eliminates the need for late-stage C3 methylation during SAR exploration, preserving the validated hydrophobic contact geometry for Pim kinase programs.
- [1] PDB: 5DHJ. PIM1 in complex with Cpd4 (3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine). Deposited: 2015. Resolution: 2.45 Å. RCSB Protein Data Bank. View Source
- [2] Barberis, C.; Mooring, S.R. et al. Screening of analogous core fragments afforded 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for the development of pan-Pim inhibitors. PDBsum entry 5dhj; associated publication: J. Med. Chem. 2016. View Source
